molecular formula C9H17ClO2 B13951123 7-Chloroheptyl acetate

7-Chloroheptyl acetate

Katalognummer: B13951123
Molekulargewicht: 192.68 g/mol
InChI-Schlüssel: LXRXULXXDBOGAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloroheptyl acetate is an organic compound with the molecular formula C9H17ClO2. It is an ester formed from the reaction of 7-chloroheptanol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroheptyl acetate typically involves the esterification of 7-chloroheptanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows: [ \text{7-Chloroheptanol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloroheptyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 7-chloroheptanol and acetic acid.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.

Major Products:

    Hydrolysis: 7-Chloroheptanol and acetic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Chloroheptyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving esterases and their role in hydrolyzing ester bonds.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Wirkmechanismus

The mechanism of action of 7-Chloroheptyl acetate primarily involves its hydrolysis by esterases, leading to the release of 7-chloroheptanol and acetic acid. The molecular targets and pathways involved depend on the specific biological context in which the compound is used. For instance, in drug development, the released 7-chloroheptanol may interact with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

    Ethyl Acetate: Another ester with similar hydrolysis properties but lacks the chlorine atom.

    Methyl Butyrate: Similar ester structure but with different alkyl groups.

    Isopropyl Acetate: Similar ester but with different alkyl groups.

Uniqueness: 7-Chloroheptyl acetate is unique due to the presence of the chlorine atom, which allows for additional chemical modifications and potential biological activity. This makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C9H17ClO2

Molekulargewicht

192.68 g/mol

IUPAC-Name

7-chloroheptyl acetate

InChI

InChI=1S/C9H17ClO2/c1-9(11)12-8-6-4-2-3-5-7-10/h2-8H2,1H3

InChI-Schlüssel

LXRXULXXDBOGAE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCCCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.